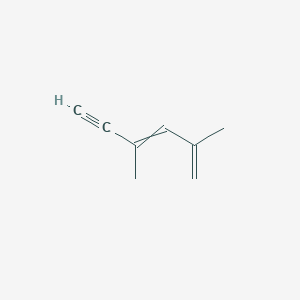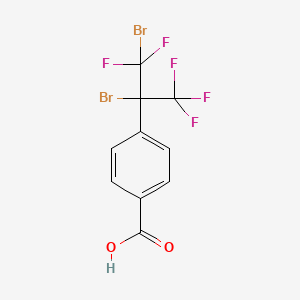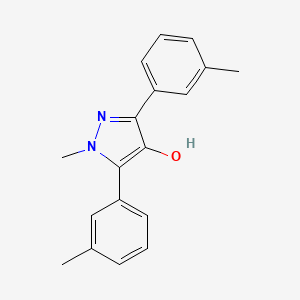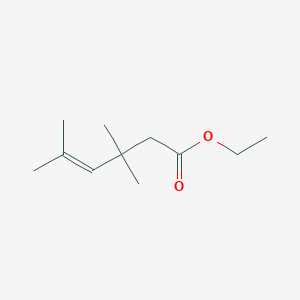
Pentene, dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentene, dichloro- is an organic compound that belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond The presence of two chlorine atoms in the molecule makes it a dichloro derivative of pentene
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentene, dichloro- can be synthesized through the addition of chlorine to pentene. This reaction typically occurs under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the pentene molecule. The reaction can be represented as follows:
CH2=CH(CH2)2CH3+Cl2→CH2Cl−CH(CH2)2CH2Cl
Industrial Production Methods
In an industrial setting, the production of dichloropentene may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The process may include steps such as chlorination, distillation, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Pentene, dichloro- undergoes various chemical reactions, including:
Addition Reactions: The double bond in pentene allows for addition reactions with halogens, hydrogen, and other reagents.
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions
Halogenation: Chlorine or bromine can be added to the double bond under controlled conditions.
Hydrogenation: Hydrogen gas in the presence of a catalyst (e.g., platinum or palladium) can reduce the double bond to form alkanes.
Oxidation: Oxidizing agents such as potassium permanganate or ozone can convert the double bond to epoxides or other oxygen-containing compounds.
Major Products Formed
Dichloropentane: Formed through the addition of chlorine to pentene.
Pentane: Formed through the hydrogenation of pentene, dichloro-.
Epoxides: Formed through the oxidation of the double bond.
Scientific Research Applications
Pentene, dichloro- has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentene, dichloro- involves its interaction with molecular targets through its double bond and chlorine atoms. The double bond allows for addition reactions, while the chlorine atoms can participate in substitution reactions. These interactions can lead to the formation of various products and intermediates, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Ethene, dichloro-: A smaller alkene with two chlorine atoms.
Propene, dichloro-: A three-carbon alkene with two chlorine atoms.
Butene, dichloro-: A four-carbon alkene with two chlorine atoms.
Uniqueness
Pentene, dichloro- is unique due to its longer carbon chain compared to ethene, propene, and butene derivatives. This longer chain can influence its physical and chemical properties, making it suitable for specific applications that shorter-chain dichloroalkenes may not be able to fulfill.
Properties
CAS No. |
61626-70-8 |
|---|---|
Molecular Formula |
C5H8Cl2 |
Molecular Weight |
139.02 g/mol |
IUPAC Name |
1,1-dichloropent-1-ene |
InChI |
InChI=1S/C5H8Cl2/c1-2-3-4-5(6)7/h4H,2-3H2,1H3 |
InChI Key |
ZNPAFRLFBXOLET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)


![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)


![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)

![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)

